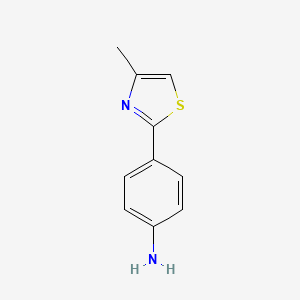
4-(4-Methyl-1,3-thiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Methyl-1,3-thiazol-2-yl)aniline, also known as 4-MTA, is an organic compound that is used in various scientific research applications. It is a white crystalline solid with a melting point of around 120°C and a boiling point of around 200°C. 4-MTA is a derivative of aniline, an aromatic amine, and is used in a variety of biochemical and physiological experiments.
Scientific Research Applications
Cyclin-Dependent Kinase Inhibitors
4-(4-Methyl-1,3-thiazol-2-yl)aniline derivatives have been explored for their role in synthesizing cyclin-dependent kinase (CDK) inhibitors. These inhibitors are crucial for cancer therapy as they can halt the cell cycle, leading to the suppression of tumor growth. For instance, 2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of CDK2, a protein involved in cell division. These compounds exhibit significant antiproliferative and proapoptotic effects, consistent with CDK2 and CDK9 inhibition, which are pivotal in the treatment of cancer (Wang et al., 2004).
Corrosion Inhibitors
Another application is in corrosion inhibition. Derivatives of 4-(4-Methyl-1,3-thiazol-2-yl)aniline have been studied for their effectiveness in preventing corrosion of metals in acidic environments. For example, specific compounds have shown to be efficient corrosion inhibitors for mild steel in hydrochloric and sulfuric acid solutions, highlighting their potential in protecting industrial machinery and infrastructure (Daoud et al., 2014).
Electroluminescent Materials
These compounds have also been investigated for their utility in creating electroluminescent materials. Tetradentate bis-cyclometalated platinum complexes, for instance, have been designed for use in organic light-emitting diodes (OLEDs). These materials offer a range of emission colors and high quantum efficiencies, making them suitable for display technologies (Vezzu et al., 2010).
Antimicrobial Agents
The synthesis of thiazole and its fused derivatives has been pursued for their antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing significant activity. This research opens avenues for developing new antimicrobial drugs that could be crucial in combating resistant strains of bacteria and fungi (Wardkhan et al., 2008).
properties
IUPAC Name |
4-(4-methyl-1,3-thiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODUPMKRVYQIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1,3-thiazol-2-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2976615.png)
![2-[6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamido]propanamide](/img/structure/B2976616.png)
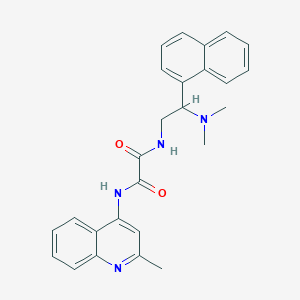
![3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2976619.png)
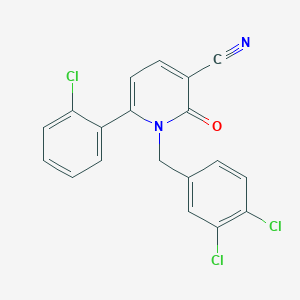
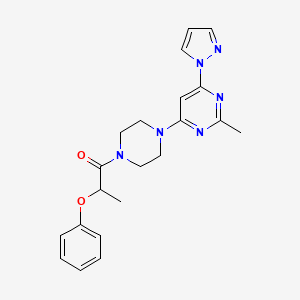
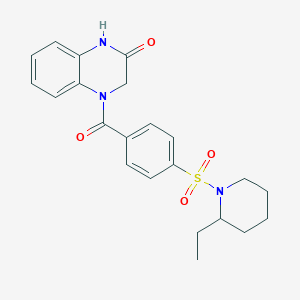
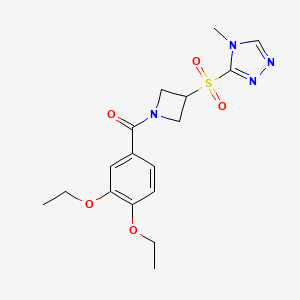
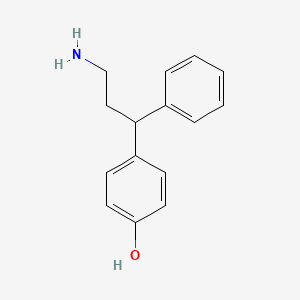
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B2976627.png)
![ethyl 4-[(E)-[2-(furan-2-yl)-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2976630.png)
![Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate](/img/structure/B2976635.png)
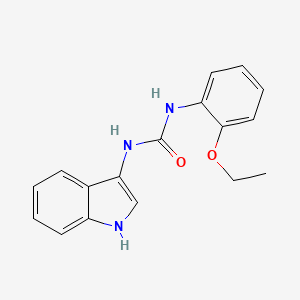
![5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2976638.png)